Methyl 5-(methylsulfonyl)furan-2-carboxylate
Overview
Description
Methyl 5-(methylsulfonyl)furan-2-carboxylate is an organic compound with the molecular formula C8H10O5S. It is a derivative of furan, a heterocyclic organic compound, and contains both ester and sulfone functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(methylsulfonyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which then reacts with methanol to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the sulfonation of furan-2-carboxylic acid followed by esterification. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methylsulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Methyl 5-(methylsulfonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(methylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Dimethyl furan-2,5-dicarboxylate: Contains two ester groups, offering different reactivity and applications.
Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate: Similar structure but with a methanesulfonylmethyl group instead of a methylsulfonyl group.
Properties
IUPAC Name |
methyl 5-methylsulfonylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-11-7(8)5-3-4-6(12-5)13(2,9)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIHBHVYVAVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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